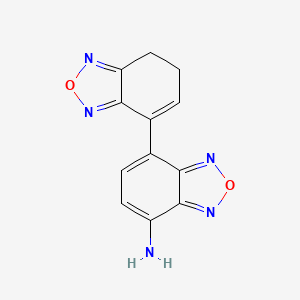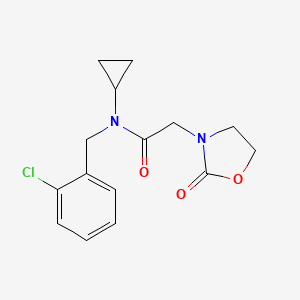![molecular formula C19H25N3O3 B5638352 ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5638352.png)
ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions with specific reagents and conditions. A study by Reisch, Iding, and Bassewitz (1993) highlights reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, showing the complexity and diversity of synthetic approaches for quinoline compounds. Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine by Wang, Fawwaz, and Heertum (1995) and related compounds by Chen, Guo, and Lu (1991) demonstrate the intricate steps and conditions required for synthesizing specific quinoline derivatives, indicating a similarly complex process for the target compound (Reisch, Iding, & Bassewitz, 1993); (Wang, Fawwaz, & Heertum, 1995); (Chen, Guo, & Lu, 1991).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques such as IR, 1H NMR, and elemental analysis are typically employed to determine the structure of synthesized quinoline derivatives, as demonstrated in the syntheses reported by Chen, Guo, and Lu (1991). These analytical methods provide detailed insights into the molecular framework and functional groups present in the compound, offering a foundation for further chemical property and reactivity studies.
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, reflecting their diverse chemical properties. The work by Matsuoka et al. (1997) on the synthesis of related quinoline compounds showcases the potential reactions, including chlorination, deacetylation, and cyclization, that might be applicable to ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate. These reactions are fundamental in modifying the compound's structure and enhancing its chemical utility (Matsuoka et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding a compound's suitability for various applications. Although specific studies on ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate's physical properties were not identified, similar analyses on quinoline derivatives provide a comparative basis. The solubility in different solvents, thermal stability, and crystalline structure can be inferred through methodologies like those used by Mizuno et al. (2006) in synthesizing metabolites of related compounds (Mizuno et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and development. Studies like those by Guo et al. (1987) and Xin, Ding, and Zhang (1993) on related quinoline derivatives offer insights into the reactivity patterns and chemical stability that can be anticipated for ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate, highlighting its versatility and potential for further functionalization (Guo et al., 1987); (Xin, Ding, & Zhang, 1993).
属性
IUPAC Name |
ethyl 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-25-19(24)14-5-6-17-15(11-14)18(23)16(13(2)20-17)12-22-9-7-21(3)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYUJODWOFWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)

![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)
![4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5638308.png)
![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)
![2-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2H-1,2,3-benzotriazole](/img/structure/B5638333.png)

![2-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5638344.png)
![2-(2-furoyl)-2-azaspiro[5.5]undecane](/img/structure/B5638357.png)
![1-methyl-8-(2-methylpyridin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5638364.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5638369.png)

![3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)